iNOS Selectivity: 256-Fold Discrimination Against nNOS and >11,000-Fold Against eNOS
4'-Nitro-[1,1'-biphenyl]-2-amine exhibits potent inhibition of human inducible nitric oxide synthase (iNOS) with an EC50 of 9 nM, while demonstrating markedly reduced activity against the constitutively expressed neuronal (nNOS) and endothelial (eNOS) isoforms [1]. This selectivity profile is directly linked to the compound's specific ortho-amino/para'-nitro substitution pattern; alternative regioisomers or analogs with different substitution would alter this target engagement. The compound provides 256-fold selectivity for iNOS over nNOS (EC50 2.30E+3 nM) and >11,000-fold selectivity over eNOS (EC50 >1.00E+5 nM) when tested in HEK293 cells expressing each respective human isoform [1].
| Evidence Dimension | Enzyme inhibition (EC50) across human NOS isoforms |
|---|---|
| Target Compound Data | iNOS EC50: 9 nM |
| Comparator Or Baseline | nNOS EC50: 2.30E+3 nM (same compound, different isoform); eNOS EC50: >1.00E+5 nM |
| Quantified Difference | 256-fold iNOS/nNOS selectivity; >11,000-fold iNOS/eNOS selectivity |
| Conditions | Human iNOS, nNOS, and eNOS individually expressed in human HEK293 cells; nitrite accumulation measured after 18-24 hrs; 2,3-diaminonaphthalene assay |
Why This Matters
This isoform selectivity profile enables iNOS-targeted research applications where discrimination from constitutive NOS isoforms is essential to avoid off-target cardiovascular or neurological confounding effects.
- [1] BindingDB. BDBM50356479 (CHEMBL1911990). Enzyme inhibition data for 4'-Nitro-[1,1'-biphenyl]-2-amine: iNOS EC50 9 nM, nNOS EC50 2.30E+3 nM, eNOS EC50 >1.00E+5 nM. ChEMBL-curated, Kalypsys source. View Source
